molecular formula C21H16ClN7O4 B2694532 3-(3-chlorophenyl)-6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207015-19-7

3-(3-chlorophenyl)-6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2694532
CAS RN: 1207015-19-7
M. Wt: 465.85
InChI Key: ROGLICWLBCAUEB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a dimethoxyphenyl group, an oxadiazol ring, and a triazolopyrimidinone ring . It is likely to be a synthetic compound, as it has a structure that is not commonly found in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings and then connecting them together. One possible method could involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have a boiling point of 142-144 °C and a density of 1.081 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions The compound and its derivatives are synthesized through complex chemical reactions that offer a broad scope for the exploration of heterocyclic chemistry. For instance, El-Agrody et al. (2001) discussed the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and various pyrimidine derivatives, showcasing the versatility of triazolo[4,5-d]pyrimidin-7(6H)-one structures in creating compounds with potential antimicrobial activities (A. El-Agrody et al., 2001). Similarly, Farghaly (2008) highlighted the reactivity of triazolo[4,3-a]pyrimidin-5(1H)-one derivatives towards various reagents, leading to the formation of compounds with potential antimicrobial properties (T. Farghaly, 2008).

Biological Activities The research also extends into the biological realm, where derivatives of the triazolo[4,5-d]pyrimidin-7(6H)-one scaffold have been investigated for their potential antiallergy, anticancer, and antimicrobial activities. Suzuki et al. (1992) synthesized [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives and evaluated their antiallergic activities, demonstrating the compound's potential in medical applications (N. Suzuki et al., 1992). Rahmouni et al. (2016) reported on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, further showcasing the compound's versatility in drug development (A. Rahmouni et al., 2016).

properties

IUPAC Name

3-(3-chlorophenyl)-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O4/c1-31-15-6-12(7-16(9-15)32-2)19-24-17(33-26-19)10-28-11-23-20-18(21(28)30)25-27-29(20)14-5-3-4-13(22)8-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGLICWLBCAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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